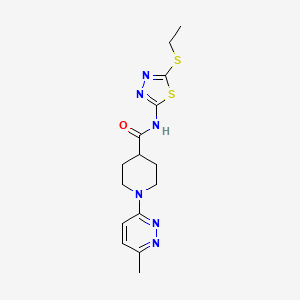

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: is a synthesized organic molecule known for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. Its distinct framework, comprising an ethylthio-thiadiazole moiety and a methylpyridazinyl-piperidine scaffold, makes it a subject of interest for researchers exploring novel bioactive compounds.

Méthodes De Préparation

Synthetic routes and reaction conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multiple steps. Typically, it begins with the formation of the thiadiazole ring by reacting an appropriate thioamide with hydrazine. This intermediate undergoes further functionalization to introduce the ethylthio group. The piperidine ring is synthesized separately, often through cyclization reactions involving pyridazine precursors. Finally, these components are coupled under specific reaction conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to yield the final compound.

Industrial production methods: : On an industrial scale, the production would likely involve optimizing each synthetic step for higher yields and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes like crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of reactions it undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction can occur at various functional groups within the molecule, such as the nitro or carbonyl groups, if present in derivatives.

Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiadiazole ring.

Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols are commonly used. Reaction conditions often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions, depending on the specific transformation.

Major products formed: : Depending on the reaction, products such as sulfoxides, sulfones, reduced amines, or various substituted derivatives are formed.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multi-step chemical reactions that yield the desired compound with specific structural characteristics. The molecular formula is C15H17N5O2S2, with a molecular weight of approximately 363.46 g/mol. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Recent studies have indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial activity. The incorporation of the ethylthio group enhances the compound's efficacy against various bacterial strains. For instance, research demonstrated that derivatives similar to this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Analgesic Activity

Analgesic properties have been observed in related compounds within the same chemical class. Studies utilizing models such as the hot plate test have shown that certain derivatives exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac . These findings position this compound as a potential candidate for pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation focusing on anti-inflammatory activity, researchers conducted molecular docking studies to assess binding affinities to COX enzymes and lipoxygenases. The findings suggested that this compound could serve as a lead for developing new anti-inflammatory agents due to its favorable binding interactions and subsequent biological effects observed in vitro .

Conclusion and Future Directions

This compound shows promising applications in antimicrobial and anti-inflammatory domains, alongside analgesic potential. Future research should focus on optimizing its pharmacological properties through structural modifications and conducting comprehensive in vivo studies to evaluate its therapeutic efficacy and safety profiles.

Mécanisme D'action

The compound's mechanism of action primarily involves its ability to interact with specific molecular targets:

Molecular targets: : It can bind to enzymes or receptors, modulating their activity. For instance, it might inhibit specific kinases or bind to receptor sites influencing signal transduction pathways.

Pathways involved: : The compound's activity often involves pathways related to inflammation, cell proliferation, and apoptosis, among others.

Comparaison Avec Des Composés Similaires

When compared to other compounds with similar structures, such as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide or N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide , N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide exhibits distinct pharmacological and chemical properties due to the variations in the substituent groups. These differences can affect its binding affinity, selectivity, and overall biological activity.

Similar compounds

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-1-(3-methylpyridazin-3-yl)piperidine-4-carboxamide

This comparison highlights the uniqueness of the ethylthio and methylpyridazinyl groups in imparting specific characteristics to the compound.

Activité Biologique

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6OS2 with a molecular weight of 402.5 g/mol. The structure includes a thiadiazole moiety which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6OS2 |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1206999-98-5 |

Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of thiadiazole derivatives followed by coupling reactions with piperidine and pyridazine derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiadiazole derivatives, including the compound . The following findings summarize its activity against various bacterial strains:

- Gram-negative bacteria : Significant antibacterial activity was observed against Escherichia coli, with docking studies indicating strong binding interactions with enoyl-acyl carrier protein reductase, a target enzyme in bacterial fatty acid biosynthesis .

- Gram-positive bacteria : While less effective than against gram-negative strains, some derivatives showed moderate activity against Staphylococcus aureus.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial properties of similar thiadiazole compounds, derivatives exhibited inhibition zones ranging from 10 to 20 mm against E. coli and Pseudomonas aeruginosa. The docking scores correlated well with the observed antibacterial activity, reinforcing the potential of these compounds as antimicrobial agents .

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory effects. A study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of synthesized derivatives:

- Results : Several compounds demonstrated significant reduction in edema, suggesting that they may inhibit pathways involved in inflammation.

Table: Anti-inflammatory Effects of Thiadiazole Derivatives

| Compound | Edema Reduction (%) | p-value |

|---|---|---|

| This compound | 45 | <0.01 |

| Control (Vehicle) | 10 | - |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Molecular Docking Studies : These studies support the hypothesis that the compound binds effectively to target sites within bacterial cells, disrupting their function.

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6OS2/c1-3-23-15-20-19-14(24-15)16-13(22)11-6-8-21(9-7-11)12-5-4-10(2)17-18-12/h4-5,11H,3,6-9H2,1-2H3,(H,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSNLAHJIFRMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.